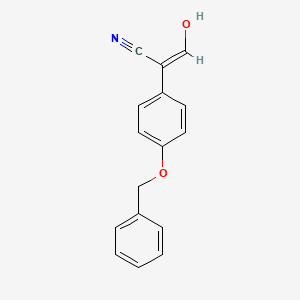![molecular formula C16H24N2O3S B2581310 N-(3-Methylbutan-2-yl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide CAS No. 1050768-06-3](/img/structure/B2581310.png)
N-(3-Methylbutan-2-yl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Methylbutan-2-yl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide, also known as MPA, is a synthetic compound that has been studied for its potential use in scientific research. MPA is a selective androgen receptor modulator (SARM) that has been shown to have anabolic effects on muscle tissue. In
Mécanisme D'action
N-(3-Methylbutan-2-yl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide works by binding to and activating the androgen receptor in muscle tissue. This activation leads to an increase in protein synthesis, which in turn promotes muscle growth and development. This compound is a selective androgen receptor modulator, which means it selectively targets and activates the androgen receptor in muscle tissue without affecting other tissues in the body.
Biochemical and Physiological Effects:
This compound has been shown to have anabolic effects on muscle tissue, which means it promotes muscle growth and development. In addition, this compound has been shown to increase bone density and strength, which makes it a potential candidate for the treatment of osteoporosis. This compound has also been shown to have a positive effect on lipid metabolism, which means it can help reduce the risk of cardiovascular disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(3-Methylbutan-2-yl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide in lab experiments is its selectivity for the androgen receptor in muscle tissue. This means that this compound can be used to study the effects of androgen receptor activation on muscle growth and development without affecting other tissues in the body. However, one limitation of using this compound in lab experiments is its synthetic nature. This means that the effects of this compound on the body may not be the same as the effects of natural androgens.
Orientations Futures
There are several potential future directions for the study of N-(3-Methylbutan-2-yl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide. One direction is the development of more selective and potent SARMs for the treatment of muscle wasting diseases. Another direction is the study of the long-term effects of this compound on the body, particularly in terms of its effects on cardiovascular health. Additionally, the development of more efficient and cost-effective synthesis methods for this compound could lead to increased availability and accessibility for scientific research.
Méthodes De Synthèse
The synthesis of N-(3-Methylbutan-2-yl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide involves the reaction of 3-methyl-2-butanone with lithium diisopropylamide (LDA) to form the corresponding enolate. The enolate is then reacted with 2-phenylacetaldehyde to form the desired product. The final step involves the reaction of this compound with sulfonyl chloride to form the sulfonyl amide derivative.
Applications De Recherche Scientifique
N-(3-Methylbutan-2-yl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide has been studied for its potential use in scientific research, particularly in the field of muscle growth and development. This compound has been shown to have anabolic effects on muscle tissue, which means it promotes muscle growth and development. This makes this compound a potential candidate for the treatment of muscle wasting diseases such as muscular dystrophy and sarcopenia.
Propriétés
IUPAC Name |
N-(3-methylbutan-2-yl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c1-13(2)14(3)18-16(19)9-11-17-22(20,21)12-10-15-7-5-4-6-8-15/h4-8,10,12-14,17H,9,11H2,1-3H3,(H,18,19)/b12-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQSMKDNLUDFYES-ZRDIBKRKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)NC(=O)CCNS(=O)(=O)C=CC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(C)NC(=O)CCNS(=O)(=O)/C=C/C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7,9-Dimethyl-2-[(4-methylbenzyl)sulfanyl]-4-phenoxypyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B2581227.png)
![1-(5-Fluoro-6-methylpyridine-2-carbonyl)-4-[(pyridin-3-yl)methyl]piperazine](/img/structure/B2581228.png)

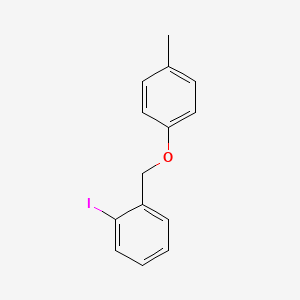
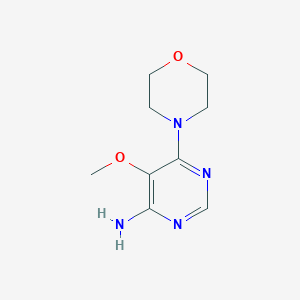
![2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2581239.png)
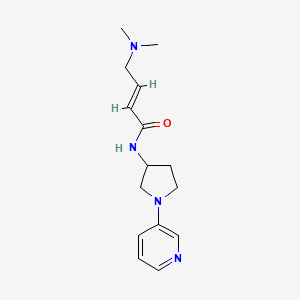
![Methyl 1-[(2-aminoethyl)amino]cyclobutane-1-carboxylate dihydrochloride](/img/structure/B2581244.png)
methyl}quinolin-8-ol](/img/structure/B2581245.png)
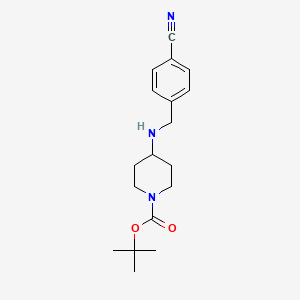


![tert-butyl N-[(tert-butoxy)carbonyl]-N-methanesulfonylcarbamate](/img/structure/B2581249.png)
